Monosodium phosphonate
Overview
Description
Monosodium phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus bond. It is a sodium salt of phosphonic acid and is known for its stability and resistance to biochemical, thermal, and photochemical decomposition. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Monosodium phosphonate, also known as monobasic sodium phosphate and sodium dihydrogen phosphate, is an inorganic compound . It primarily targets the intestinal lumen, where it increases the amount of solute present . This action plays a crucial role in the body’s phosphorus regulation, particularly in preventing or correcting hypophosphatemia in patients with restricted or no oral intake .
Mode of Action
The mode of action of this compound involves its interaction with the intestinal lumen. It is thought to work by increasing fluid in the small intestine . This increase in fluid usually results in a bowel movement after 30 minutes to 6 hours .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the metabolism of phosphonates, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C–P) bond . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. The Tmax for phosphate absorption with orally administered liquid sodium phosphate is 1-3h . .
Result of Action
The result of this compound’s action is primarily seen in its laxative effect. It increases fluid in the small intestine, leading to a bowel movement . This action helps in treating constipation or cleaning the bowel before a colonoscopy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the extremely phosphorus-deplete environment of the Mediterranean Sea, genes for broad-specificity catabolism by the C-P lyase were found to be enriched . This suggests that the environment can influence the efficacy and stability of this compound’s action.
Biochemical Analysis
Biochemical Properties
Monosodium phosphonate interacts with several enzymes, proteins, and other biomolecules . It is involved in the production of phosphonic acid natural products, which are organophosphorus compounds possessing a characteristic C−P bond . As phosphonates mimic the phosphates and carboxylates of biological molecules, they can potentially inhibit metabolic enzymes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used to detect the presence of magnesium ions in salts .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . The rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase (PepM), is shared by the vast majority of known phosphonate biosynthetic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels . All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium phosphonate can be synthesized through several methods. One common method involves the reaction of phosphonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of dialkyl or aryl esters of phosphonic acid. This process involves the use of acidic conditions, such as hydrochloric acid, or the McKenna procedure, which utilizes bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Types of Reactions: Monosodium phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various alkyl and aryl phosphonates.
Scientific Research Applications
Monosodium phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Biology: this compound is used in the study of biochemical pathways involving phosphorus-containing compounds.
Medicine: It has applications in the development of drugs, particularly those targeting bone diseases such as osteoporosis.
Industry: this compound is used as a chelating agent in water treatment and as a stabilizer in the production of polymers
Comparison with Similar Compounds
Monosodium phosphonate is similar to other phosphonates and bisphosphonates, which also contain stable carbon-to-phosphorus bonds. it is unique in its specific applications and stability. Similar compounds include:
- Monopotassium phosphonate
- Monoammonium phosphonate
- Disodium phosphonate
- Trisodium phosphonate
These compounds share similar chemical properties but differ in their specific uses and stability under various conditions .
Properties
IUPAC Name |
sodium;phosphenic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNWCRSESPIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[P+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaO3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635756, DTXSID30904082 | |
Record name | sodium;phosphenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monosodium phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.970 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7758-80-7, 13933-52-3 | |
Record name | sodium;phosphenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monosodium phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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